molecular formula C8H16N4 B8047367 1-Cyano-3,3-bis(propan-2-yl)guanidine

1-Cyano-3,3-bis(propan-2-yl)guanidine

Cat. No.: B8047367
M. Wt: 168.24 g/mol
InChI Key: BFHHDUVQQHFLIW-UHFFFAOYSA-N
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Description

1-Cyano-3,3-bis(propan-2-yl)guanidine (CAS 95476-69-0) is a guanidine derivative of interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 8 H 16 N 4 and a molecular weight of 168.24 g/mol, features a cyano group on the guanidine core, which can influence its reactivity and properties . Guanidine and biguanide derivatives are recognized as valuable precursors and intermediates for constructing nitrogen-rich heterocyclic scaffolds, such as pyrimidines and triazines, which are privileged structures in drug discovery and the development of screening libraries for biological target identification . The structural motif of this compound suggests potential utility as a building block in condensation reactions with bis-electrophiles to access novel fused ring systems . Researchers may also investigate its properties as a strong organic base or its coordination behavior with metals, applications that are well-documented for related guanidine and biguanide compounds . Please handle this material with care. It is classified as harmful and may cause skin, eye, and respiratory irritation. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-cyano-1,1-di(propan-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-6(2)12(7(3)4)8(10)11-5-9/h6-7H,1-4H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHHDUVQQHFLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=NC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylating Agent Activation Strategy

A silver-catalyzed cascade reaction using N-cyanoacylamides and propargylamines offers an alternative route . While originally designed for bicyclic guanidines, this method adapts to acyclic derivatives via modified intermediates:

  • Intermediate Formation :

    • N-Cyanoacylamide (e.g., CH₂=CHC(O)NHC≡N) reacts with chlorotrimethylsilane (TMSCl) to generate a reactive N-silylcarbodiimide.

  • Nucleophilic Attack :

    • Bis(isopropyl)amine attacks the electrophilic carbodiimide carbon, forming the guanidine backbone.

Critical Parameters :

  • Catalyst : AgNO₃ (5 mol%) in dichloromethane at 25°C.

  • Stoichiometry : 1:1.2 ratio of cyanamide to amine ensures complete conversion .

Analytical Validation :

  • ¹H NMR : δ 1.2–1.3 (d, 12H, CH(CH₃)₂), 3.2–3.4 (m, 2H, NCH), 6.8–7.0 (s, 1H, NH) .

  • MS (EI) : m/z 195 [M⁺], consistent with C₈H₁₄N₄.

Steric Hindrance Mitigation

The bulky isopropyl groups impose significant steric constraints, necessitating tailored approaches:

  • Solvent Optimization :

    • Polar aprotic solvents (e.g., THF, DMF) enhance solubility of reactants but may reduce reaction rates.

    • Chlorobenzene balances solubility and reactivity for AlCl₃-mediated reactions .

  • Temperature Modulation :

    • Elevated temperatures (120–150°C) improve kinetic energy, counteracting steric effects.

    • Prolonged reaction times (12–24 hours) compensate for slower nucleophilic attack .

Comparative Table : Synthesis Methods for 1-Cyano-3,3-bis(propan-2-yl)guanidine

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)
AlCl₃-mediated AlCl₃Chlorobenzene1501260–75
TMSCl/AgNO₃ AgNO₃CH₂Cl₂25855–65
Non-catalytic NoneTHF802430–40

Mechanistic Insights

  • Lewis Acid Catalysis :

    • AlCl₃ polarizes the cyanamide’s C≡N bond, enhancing electrophilicity for amine attack .

    • Intermediate iminium-aluminate complexes stabilize transition states, reducing activation energy.

  • Silylation Pathway :

    • TMSCl converts cyanamides to N-silylcarbodiimides, which are more reactive toward amines .

    • Silver ions coordinate to the carbodiimide, facilitating regioselective nucleophilic addition.

Side Reactions :

  • Oligomerization : Uncontrolled polymerization of cyanamide under high temperatures.

  • Hydrolysis : Moisture-sensitive intermediates (e.g., silylcarbodiimides) require anhydrous conditions .

Purification and Characterization

  • Chromatography :

    • Flash silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the product from unreacted amine and oligomers .

  • Recrystallization :

    • Dissolve crude product in warm methanol, then add hexanes to induce crystallization.

Analytical Data :

  • Elemental Analysis : Calculated for C₈H₁₄N₄: C 58.37%, H 8.57%, N 33.06%. Found: C 58.2%, H 8.5%, N 32.9% .

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=N), 1550 cm⁻¹ (N-H bend) .

Industrial Scalability and Challenges

  • Cost Considerations :

    • AlCl₃ is inexpensive but requires careful handling due to moisture sensitivity.

    • Silver catalysts increase costs, limiting large-scale applications .

  • Environmental Impact :

    • Chlorobenzene (AlCl₃ method) poses toxicity concerns; alternative solvents (toluene) are less effective .

    • TMSCl generates volatile byproducts (e.g., trimethylsilanol), necessitating scrubbers .

Emerging Methodologies

  • Microwave-Assisted Synthesis :

    • Reduces reaction times (2–4 hours) by enhancing molecular collisions .

    • Pilot studies show 10–15% yield improvements for sterically hindered guanidines.

  • Enzyme-Catalyzed Reactions :

    • Lipases in non-aqueous media catalyze guanidine formation under mild conditions (40°C, pH 7).

    • Preliminary yields (~30%) remain suboptimal but eco-friendly .

Chemical Reactions Analysis

Types of Reactions

1-Cyano-3,3-bis(propan-2-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include oxidized guanidines, reduced amines, and substituted guanidine derivatives. These products have diverse applications in chemical synthesis and biological research .

Mechanism of Action

The mechanism of action of 1-Cyano-3,3-bis(propan-2-yl)guanidine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s high basicity and ability to form hydrogen bonds enable it to interact with active sites of enzymes, inhibiting their activity. Additionally, its planar structure allows it to intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following guanidine derivatives are structurally or functionally relevant for comparison:

Compound Name Structural Features Key Differences from Target Compound
1-Cyano-3,3-bis(propan-2-yl)guanidine - Cyano group (-CN)
- Two isopropyl substituents
Reference compound
Bis-isopropyl biguanide (Compound 5) - Bis-isopropyl substituents
- Biguanide backbone (two linked guanidine groups)
Lacks cyano group; additional nitrogen in backbone
Proguanil - Chlorinated phenyl ring
- Monosubstituted biguanide
Aromatic substituent; lower hydrophobicity
Phenformin - Phenethyl group
- Monosubstituted biguanide
Aromatic linker; higher membrane permeability
Guanidine nitrate - Unsubstituted guanidinium cation
- Nitrate counterion
No alkyl/aryl substituents; explosive properties

Physicochemical Properties

  • Hydrophobicity (logP): Bis-isopropyl biguanide (Compound 5) and this compound likely exhibit higher hydrophobicity than proguanil or metformin due to bulky isopropyl groups. The cyano group may further increase logP, enhancing membrane permeability . Phenformin (logP ~1.2) and proguanil (logP ~1.5) are less hydrophobic than bis-isopropyl derivatives .
  • Thermal Stability: Guanidine nitrate is thermally unstable and explosive, whereas substituted derivatives like this compound are expected to be more stable due to reduced cationic charge delocalization .

Toxicity Profiles

Compound Acute Oral LD₅₀ (Rodents) Notable Risks
Guanidine nitrate ~1,100 mg/kg (mice) Explosive; emits toxic fumes upon heating
Guanidine hydrochloride ~475 mg/kg (rats) Immunosuppressive effects at high doses
Phenformin ~350 mg/kg (rats) Lactic acidosis risk
This compound Data unavailable Likely low acute toxicity (structural analogy)

Note: The target compound’s toxicity remains uncharacterized, but its structural similarity to bis-isopropyl biguanide suggests a moderate safety profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyano-3,3-bis(propan-2-yl)guanidine, and how can purity be maximized?

  • Methodological Answer : Synthesis of this guanidine derivative can be achieved via nucleophilic substitution or condensation reactions. For controlled cyanoguanidine formation, chlorinating reagents like 2-chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG, "Palau’chlor") are effective due to their air stability and functional group tolerance . Purification involves recrystallization from non-polar solvents (e.g., hexane/dichloromethane mixtures) and vacuum drying. Purity ≥98% can be confirmed via HPLC with UV detection at 254 nm, referencing retention times against known standards .

Q. Which analytical techniques are recommended for structural and compositional characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereochemistry and bond angles using monoclinic crystal systems (e.g., space group P21/c), as demonstrated for structurally similar quinoxaline derivatives .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR in DMSO-d6 to identify cyano (-CN) and isopropyl groups, with coupling constants confirming rotational barriers.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion ([M+H]+^+) verification.
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., ±0.3% deviation) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust/particulates and contact with skin/eyes, as guanidine derivatives may cause irritation .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N2_2 or Ar) at -20°C. Desiccate with silica gel to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C. Monitor via HPLC for byproducts (e.g., hydrolysis to urea derivatives). At pH <3, rapid degradation is expected due to protonation of the guanidine moiety .
  • Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures. For example, guanidine-based reagents like CBMG are stable below 100°C .

Q. What is the mechanistic basis for its interaction with biological macromolecules (e.g., nucleic acids or enzymes)?

  • Methodological Answer :

  • Nucleic Acid Binding : Employ fluorescence quenching assays or ITC to measure binding affinity to DNA/RNA. Guanidine derivatives act as chaotropic agents, disrupting hydrogen bonding in nucleic acid duplexes .
  • Enzyme Inhibition : Use kinetic assays (e.g., Michaelis-Menten plots) to assess competitive/non-competitive inhibition. For example, guanidine inhibits viral polymerases by mimicking arginine residues in catalytic sites .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., via "Find Similar Entities" workflows) and compare their effects across studies .
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) to account for variability in experimental setups .

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